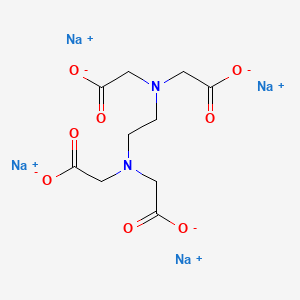










|
REACTION_CXSMILES
|
[OH-].[K+].[Br:3][C:4]1[C:9]([OH:10])=[CH:8][CH:7]=[CH:6][N:5]=1.[Na+].C(N(CC([O-])=O)CC([O-])=O)CN(CC([O-])=O)C[C:16]([O-])=[O:17].[Na+].[Na+].[Na+].C=O>O.C(O)(=O)C>[Br:3][C:4]1[C:9]([OH:10])=[CH:8][CH:7]=[C:6]([CH2:16][OH:17])[N:5]=1 |f:0.1,3.4.5.6.7|
|


|
Name
|
|
|
Quantity
|
113.8 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
|
Name
|
|
|
Quantity
|
750 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
300 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=NC=CC=C1O
|
|
Name
|
|
|
Quantity
|
13.1 g
|
|
Type
|
reactant
|
|
Smiles
|
[Na+].C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+]
|
|
Name
|
|
|
Quantity
|
470 mL
|
|
Type
|
reactant
|
|
Smiles
|
C=O
|
|
Name
|
|
|
Quantity
|
103 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
stirred for a further 2h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
The stirred mixture was heated at 90°-95° C. until the assay (HPLC)
|
|
Type
|
CUSTOM
|
|
Details
|
below 3% (approx 5 h)
|
|
Duration
|
5 h
|
|
Type
|
FILTRATION
|
|
Details
|
The precipitated solid was filtered from the mixture
|
|
Type
|
EXTRACTION
|
|
Details
|
The resulting solution was extracted with ethyl acetate (4×280ml)
|
|
Type
|
CUSTOM
|
|
Details
|
The combined organic extracts were dried
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated to dryness
|
|
Type
|
CUSTOM
|
|
Details
|
the temperature below 85° C
|


Reaction Time |
2 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
BrC1=NC(=CC=C1O)CO
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |